molecular formula C14H10N2OS B15095184 2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole

2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole

Cat. No.: B15095184
M. Wt: 254.31 g/mol
InChI Key: LQBRVNWYMHKFCU-UHFFFAOYSA-N
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Description

Overview of Thiazole (B1198619) Heterocyclic Systems in Medicinal Chemistry

Thiazole derivatives are recognized for their broad spectrum of pharmacological activities, which can be attributed to the unique features of the thiazole ring. globalresearchonline.netwisdomlib.org The presence of both a sulfur and a nitrogen atom imparts specific electronic characteristics, allowing for various types of interactions with biological macromolecules. researchgate.netnih.gov These interactions are crucial for eliciting a therapeutic response. The aromatic nature of the thiazole ring provides a planar structure that can engage in pi-stacking interactions, while the heteroatoms can participate in hydrogen bonding and coordination with metal ions. researchgate.netnih.gov

The thiazole moiety is a key component in numerous drugs with diverse therapeutic applications. bohrium.comwjrr.org For instance, it is found in antimicrobial agents like sulfathiazole (B1682510), the antiretroviral drug ritonavir, and the anticancer agent dasatinib. bohrium.comnih.govwjrr.org The adaptability of the thiazole scaffold allows medicinal chemists to modify its structure at various positions to fine-tune its biological activity, pharmacokinetic properties, and toxicity profile. bohrium.comglobalresearchonline.net This has led to the development of thiazole-containing compounds with a wide array of biological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic activities. researchgate.netnih.govwisdomlib.org

Table 1: Examples of Thiazole-Containing Drugs and their Therapeutic Uses

Drug Name Therapeutic Use
Sulfathiazole Antibacterial
Ritonavir Antiretroviral (HIV)
Dasatinib Anticancer
Abafungin Antifungal
Tiazofurin Antineoplastic
Meloxicam Anti-inflammatory

Historical Context of Thiazole-Based Pharmacophores in Drug Discovery

The journey of thiazole in drug discovery began with the exploration of natural products. One of the most significant early discoveries was Vitamin B1 (Thiamine), which contains a thiazole ring and is essential for carbohydrate metabolism. researchgate.netwjrr.org This discovery highlighted the biological importance of the thiazole nucleus and spurred further research into its potential therapeutic applications.

In the mid-20th century, the development of synthetic chemistry techniques allowed for the creation of a vast library of thiazole derivatives. This led to the discovery of sulfathiazole, one of the early sulfonamide antibiotics that played a crucial role in treating bacterial infections before the widespread use of penicillin. bohrium.comwjrr.org The success of sulfathiazole solidified the position of the thiazole ring as a valuable pharmacophore in medicinal chemistry.

Over the decades, the thiazole scaffold has been continuously explored and incorporated into new drug candidates. The development of third-generation cephalosporin (B10832234) antibiotics, many of which feature a 2-aminothiazole (B372263) moiety, further demonstrated the versatility of this heterocyclic system in combating infectious diseases. researchgate.net More recently, thiazole-containing compounds have been developed as targeted therapies for cancer, such as the kinase inhibitor dasatinib. nih.gov The ongoing research into thiazole derivatives continues to yield novel compounds with promising therapeutic potential for a wide range of diseases. bohrium.comwisdomlib.org

Positioning of 2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole within Diverse Thiazole Scaffolds

The compound this compound belongs to a class of disubstituted thiazoles, where two different aromatic rings are attached to the central thiazole core. The specific arrangement of a hydroxyphenyl group at the 2-position and a pyridyl group at the 4-position creates a unique molecular architecture with distinct physicochemical properties and potential biological activities.

The presence of both a phenolic hydroxyl group and a basic pyridine (B92270) nitrogen atom in the same molecule suggests that this compound may exhibit a range of interesting biological properties. These functional groups can participate in various non-covalent interactions with biological targets, such as hydrogen bonding, which are critical for molecular recognition and binding affinity. stereoelectronics.org

Significance of Aromatic Ring Systems (Hydroxyphenyl and Pyridyl) in Thiazole Bioactivity

The hydroxyphenyl group , particularly the phenolic hydroxyl (-OH) group, is a common feature in many biologically active molecules and drugs. hyphadiscovery.comnih.gov This group can act as both a hydrogen bond donor and acceptor, enabling it to form strong interactions with amino acid residues in the active sites of enzymes and receptors. stereoelectronics.orghyphadiscovery.com The presence of a hydroxyl group can also influence the compound's solubility and metabolic stability. hyphadiscovery.com In some contexts, the hydroxyphenyl moiety has been associated with antioxidant and anticancer activities. nih.govresearchgate.net

The pyridyl group , a six-membered aromatic heterocycle containing a nitrogen atom, is another important pharmacophore in medicinal chemistry. researchgate.netnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can also be protonated under physiological conditions, which can be important for interactions with biological targets and for the compound's pharmacokinetic properties. nih.govrsc.org The pyridine ring is found in numerous drugs with a wide range of activities, including antiviral, anticancer, and antihypertensive agents. nih.govnih.gov The position of the nitrogen atom within the ring and the point of attachment to the thiazole core can significantly impact the compound's biological activity. researchgate.net

The combination of these two aromatic systems on a central thiazole scaffold in this compound creates a molecule with the potential for multi-target interactions and a diverse range of biological activities. The specific interplay between the thiazole core and its aromatic substituents is a key area of investigation in the structure-activity relationship (SAR) studies of this class of compounds. nih.govacademie-sciences.fracademie-sciences.fr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H10N2OS

Molecular Weight

254.31 g/mol

IUPAC Name

4-(4-pyridin-4-yl-1,3-thiazol-2-yl)phenol

InChI

InChI=1S/C14H10N2OS/c17-12-3-1-11(2-4-12)14-16-13(9-18-14)10-5-7-15-8-6-10/h1-9,17H

InChI Key

LQBRVNWYMHKFCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)C3=CC=NC=C3)O

Origin of Product

United States

Synthetic Methodologies for 2 4 Hydroxyphenyl 4 4 Pyridyl Thiazole and Its Analogs

Classical and Contemporary Synthesis Routes of Thiazole (B1198619) Derivatives

The formation of the thiazole ring is the cornerstone of synthesizing this class of compounds. Over the years, several reliable methods have been developed, with the Hantzsch synthesis being the most prominent.

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains one of the most widely utilized methods for creating thiazole rings. synarchive.comekb.eg The classical approach involves the cyclocondensation reaction between an α-haloketone and a thioamide. synarchive.comchemhelpasap.com The reaction typically begins with an SN2 reaction, where the sulfur atom of the thioamide attacks the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com

The versatility and high yields of the Hantzsch synthesis have ensured its continued relevance. chemhelpasap.com Modern adaptations often focus on improving reaction conditions, such as using microwave assistance to reduce reaction times and improve yields, or employing solid-supported catalysts for greener, more efficient processes. nih.gov These adaptations make the synthesis more amenable to the creation of diverse compound libraries for research purposes.

Table 1: Overview of Hantzsch Thiazole Synthesis

Feature Description Key Reactants
Reaction Type Cyclocondensation α-Haloketone
Core Mechanism Nucleophilic attack by thioamide sulfur, followed by intramolecular cyclization and dehydration. Thioamide
Product Substituted Thiazole

| Modern Adaptations | Microwave-assisted synthesis, use of reusable catalysts, solvent-free conditions. | |

Cyclocondensation is the fundamental process in many thiazole syntheses, including the Hantzsch method. It involves the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water. chemhelpasap.com In the context of thiazole synthesis, this specifically refers to the reaction where the sulfur and nitrogen atoms, usually from a thioamide or thiourea, react with a two-carbon component (like an α-haloketone) to form the five-membered heterocyclic ring. chemhelpasap.compharmaguideline.com

The efficiency of cyclocondensation can be influenced by various factors, including the choice of solvent, temperature, and the presence of catalysts. The reaction is robust and can accommodate a wide variety of substituents on both the thioamide and the ketone, allowing for the synthesis of a diverse array of thiazole derivatives. researchgate.net

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their operational simplicity, atom economy, and ability to quickly generate molecular complexity. wikipedia.org Several MCRs have been developed for the synthesis of thiazoles, often providing access to highly substituted derivatives that would be difficult to prepare via traditional stepwise methods. These one-pot syntheses avoid the need for isolating intermediates, which saves time and resources.

Targeted Synthesis of the 2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole Core

The synthesis of this compound is best achieved via the Hantzsch methodology. This requires the strategic preparation of two key intermediates: one to introduce the 4-hydroxyphenyl group at the C2 position and another to place the 4-pyridyl group at the C4 position.

The 2-(4-hydroxyphenyl) portion of the target molecule is introduced using 4-hydroxythiobenzamide (B41779) as the thioamide component in the Hantzsch synthesis. The preparation of this intermediate is crucial. One common method involves the reaction of 4-cyanophenol with a sulfur source like sodium hydrosulfide (B80085) (NaSH) or phosphorus pentasulfide.

For instance, 4-cyanophenol can be treated with sodium hydrosulfide in water, followed by acidification, to produce 4-hydroxythiobenzamide. Another route involves a two-step process where methyl p-hydroxybenzoate is first reacted with concentrated ammonia (B1221849) to form p-hydroxybenzamide, which is then thionated using phosphorus pentasulfide in a solvent like toluene (B28343) to yield the desired 4-hydroxythiobenzamide.

Table 2: Selected Synthetic Routes for 4-Hydroxythiobenzamide

Starting Material Reagents Key Steps
4-Cyanophenol 1. Sodium Hydrosulfide (NaSH) 2. Acid (e.g., HCl) Thionation of the nitrile group.

The 4-pyridyl substituent at the C4 position of the thiazole ring is incorporated using a corresponding α-haloketone, specifically 2-bromo-1-(pyridin-4-yl)ethanone (B1593675). This intermediate is typically synthesized by the α-bromination of 4-acetylpyridine. mdpi.com The reaction can be carried out using bromine (Br₂) in a suitable solvent, often under acidic conditions to facilitate the enolization of the ketone, which is a key step in the halogenation mechanism. mdpi.com The resulting 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide is a stable salt that can be used directly in the subsequent cyclocondensation step.

With both key intermediates in hand, the final assembly of this compound is achieved by reacting 4-hydroxythiobenzamide with 2-bromo-1-(pyridin-4-yl)ethanone. The reaction is typically performed by heating the two components in a solvent such as ethanol (B145695) or methanol. chemhelpasap.com The thioamide's sulfur atom displaces the bromide, and subsequent cyclization and dehydration yield the final aromatic thiazole product.

Strategies for Functionalization and Derivatization of the Thiazole Nucleus

The functionalization and derivatization of the thiazole core are pivotal in medicinal chemistry for developing new therapeutic agents. These modifications aim to enhance biological activity, selectivity, and pharmacokinetic properties.

The synthesis of hybrid molecules incorporating the thiazole scaffold with other heterocyclic systems is a prominent strategy in drug discovery. This approach often leads to compounds with enhanced or novel biological activities.

One notable example involves the synthesis of pyridine-thiazole hybrid molecules. nih.gov A common synthetic route starts with a [2+3]-cyclocondensation reaction to form the initial thiazole ring. nih.gov For instance, 1-(pyridin-2-yl)thiourea (B83643) can be reacted with a dielectrophilic synthon like 2-chloroacetylacetone to yield a key intermediate such as 1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone. nih.gov This intermediate can then undergo further reactions, like the Claisen-Schmidt condensation with various aldehydes, to produce a range of pyridine-thiazole hybrids. nih.gov

Another approach involves creating pyrazole-thiazole hybrids. researchgate.net The synthesis can begin with the formation of 5-nitrothiazol-2-amine from N,N-dimethyl-2-nitroethenamine, N-bromosuccinimide, and thiourea. researchgate.net Concurrently, a pyrazole (B372694) aldehyde, such as 1-N,3-Diphenyl-4-formyl pyrazole, is synthesized. researchgate.net The final hybrid molecule is then formed by a Schiff base condensation between the pyrazole aldehyde and the amino group of the thiazole. researchgate.net

The synthesis of trisubstituted thiazole derivatives has also been explored. mdpi.com This can be achieved by reacting an appropriate aldehyde with methyl dichloroacetate, followed by subsequent transformations to yield the final products. mdpi.com

The following table summarizes the synthesis of a novel thiazole hybrid molecule:

Starting MaterialsReaction TypeIntermediate/ProductReference
1-(pyridin-2-yl)thiourea, 2-chloroacetylacetone[2+3]-cyclocondensation1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone nih.gov
1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone, 2-fluorobenzaldehydeClaisen-Schmidt condensation(E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one nih.gov
N,N-dimethyl-2-nitroethenamine, N-bromosuccinimide, thioureaMulti-step reaction5-nitrothiazol-2-amine researchgate.net
Phenylhydrazine, acetophenoneCondensationN-Phenylamino-α-methyl-phenyl azomethine researchgate.net
N-Phenylamino-α-methyl-phenyl azomethine, Vilsmeier-Haack reagentFormylation1-N,3-Diphenyl-4-formyl pyrazole researchgate.net
1-N,3-Diphenyl-4-formyl pyrazole, 5-nitrothiazol-2-amineSchiff base condensationPyrazole-thiazole hybrid researchgate.net

Regioselectivity in the functionalization of the thiazole nucleus is crucial for controlling the properties of the final molecule. The position of substituents can significantly influence the biological activity and physicochemical characteristics of the compound.

The substitution pattern on the phenyl ring of 2-phenylthiazole (B155284) derivatives has been shown to affect their antimycobacterial activity. For instance, the position of a bromo-substituent on the phenyl ring demonstrated a clear structure-activity relationship, with the activity order being para > meta > ortho. mdpi.com Similarly, switching a 2-pyridyl substituent to a 3-pyridyl or 4-pyridyl group on the thiazole ring resulted in a loss of antimycobacterial activity, highlighting the importance of the substituent's position. mdpi.com

In the context of 2,4-disubstituted arylthiazoles, the nature of the substituent at the 2-position of the thiazole ring plays a significant role in their trypanocidal activity. nih.gov It was observed that ethylamine (B1201723) substituents at this position exhibited the highest activity, while bulkier groups led to a decrease in potency. nih.gov

The electronic effects of substituents also play a critical role. For example, in a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazoles, electron-withdrawing groups at the para position of the phenyl ring were associated with anticonvulsant activity in the electroshock test. mdpi.com Conversely, compounds with electron-releasing groups at the same position showed activity in PTZ-induced seizures. mdpi.com

The following table provides examples of substituent effects on the biological activity of thiazole derivatives:

Thiazole DerivativeSubstituent ModificationEffect on Biological ActivityReference
2-phenylthiazoleBromo-substitution on the phenyl ringActivity order: para > meta > ortho for antimycobacterial activity mdpi.com
2-aminothiazole (B372263)Change of 2-pyridyl to 3-pyridyl or 4-pyridylLoss of antimycobacterial activity mdpi.com
2,4-disubstituted arylthiazoleBulkier substituents at the 2-positionNegative impact on trypanocidal activity nih.gov
(2-(cyclopropylmethylidene)hydrazinyl)thiazoleElectron-withdrawing group on the phenyl ringAnticonvulsant activity in electroshock test mdpi.com
(2-(cyclopropylmethylidene)hydrazinyl)thiazoleElectron-releasing group on the phenyl ringAnticonvulsant activity in PTZ-induced seizures mdpi.com

Sustainable and Green Chemistry Approaches in Thiazole Synthesis

In recent years, there has been a significant shift towards the development of sustainable and environmentally friendly methods for the synthesis of thiazole derivatives. researcher.life These green chemistry approaches aim to minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency. mdpi.com

Several innovative techniques are being employed for the green synthesis of thiazoles. These include microwave irradiation, ultrasound-assisted synthesis, the use of green solvents, and the application of eco-friendly catalysts. researcher.life For instance, ultrasound irradiation has been successfully used in the synthesis of novel thiazole derivatives, offering advantages such as mild reaction conditions, shorter reaction times, and high yields. nih.gov

The use of biocatalysts is another promising green approach. Chitosan and its derivatives have been investigated as eco-friendly biocatalysts for thiazole synthesis. nih.gov These catalysts can often be reused multiple times without a significant loss of activity, further enhancing the sustainability of the process. nih.gov

Solvent-free synthesis, or mechanochemistry, is also gaining traction as a green synthetic method. mdpi.com This technique involves the grinding of reactants together, which can lead to highly efficient and clean reactions. mdpi.com

The principles of green chemistry are being applied to the synthesis of various heterocyclic compounds, including thiazoles, to create more sustainable and environmentally benign processes for the production of these important molecules. mdpi.comdntb.gov.ua

The following table summarizes some green chemistry approaches used in thiazole synthesis:

Green Chemistry ApproachKey FeaturesAdvantagesReference
Microwave IrradiationUse of microwave energy to heat reactionsFaster reaction rates, higher yields, improved purity researcher.life
Ultrasound-Assisted SynthesisUse of ultrasonic waves to promote reactionsMild reaction conditions, shorter reaction times, high yields researcher.lifenih.gov
Green SolventsUse of environmentally benign solvents (e.g., water, ionic liquids)Reduced environmental impact, improved safety researcher.life
Biocatalysts (e.g., Chitosan)Use of catalysts derived from renewable resourcesEco-friendly, reusable, mild reaction conditions nih.gov
MechanochemistrySolvent-free synthesis through grindingReduced waste, high efficiency, minimal environmental impact mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Elucidation of Key Pharmacophoric Features for 2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole Activity

A pharmacophore model outlines the essential steric and electronic features necessary for a molecule to exert a specific biological effect. For the this compound scaffold, several key features have been identified through computational and experimental studies. lew.ronih.gov These features dictate the molecule's ability to bind to target proteins, often within the ATP-binding pocket of kinases.

The primary pharmacophoric features are:

Hydrogen Bond Donor: The phenolic hydroxyl (-OH) group on the 4-hydroxyphenyl ring is a critical hydrogen bond donor. nih.gov This feature is often essential for anchoring the molecule into the active site of a target protein.

Hydrogen Bond Acceptor: The nitrogen atom of the 4-pyridyl ring serves as a crucial hydrogen bond acceptor. Its position and accessibility are vital for forming interactions with specific amino acid residues.

Aromatic/Hydrophobic Regions: Both the 4-hydroxyphenyl and the 4-pyridyl rings provide flat, aromatic surfaces that can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. nih.gov

Heterocyclic Scaffold: The central thiazole (B1198619) ring acts as a rigid linker, holding the phenyl and pyridyl moieties in a specific spatial orientation. The heteroatoms (sulfur and nitrogen) within the thiazole ring can also contribute to binding as weak hydrogen bond acceptors.

A representative pharmacophore model for a related thiazole derivative highlights the importance of these features, typically including one hydrogen bond acceptor, one hydrogen bond donor, and multiple aromatic rings (ADRRR). researchgate.net The precise distances and angles between these features are paramount for optimal binding and subsequent biological activity.

Impact of Substituent Modifications on Biological Activities

Systematic modification of each part of the this compound molecule has provided significant insight into its structure-activity relationships.

The 4-hydroxyphenyl group plays a pivotal role in the activity of this class of compounds, primarily through the function of its phenolic hydroxyl group.

Presence and Position of the Hydroxyl Group: The antioxidant and radical scavenging activity of phenolic thiazoles is highly dependent on the number and position of hydroxyl groups. bas.bg Studies on related 2-(hydroxyphenyl)benzothiazoles show that antioxidant activity is significantly influenced by the phenolic -OH groups. bas.bg Replacing the hydroxyl group with a methoxy (B1213986) (-OCH3) group typically leads to a substantial decrease in activity, underscoring the importance of the hydrogen-bonding capacity of the -OH group. mdpi.com Moving the hydroxyl group from the para position to the meta or ortho position can also alter the binding affinity by changing the molecule's ability to form key hydrogen bonds within the target's active site.

Substitution on the Phenyl Ring: The introduction of other substituents onto the phenyl ring can modulate the compound's electronic properties, lipophilicity, and steric profile. For instance, adding electron-withdrawing groups can influence the acidity of the phenolic proton, while bulky groups can create steric hindrance, potentially preventing optimal binding.

The table below illustrates the impact of modifications to the hydroxyphenyl moiety on the antiproliferative activity of related pyridine (B92270) derivatives against the MDA-MB-231 breast cancer cell line. mdpi.com

Compound IDModification from Parent StructureIC50 (µM)
Derivative 55 3,4,5-trimethoxyphenyl instead of 4-hydroxyphenyl9.0
Derivative 56 2,3,4-trimethoxyphenyl instead of 4-hydroxyphenyl0.075
Derivative 57 3,4,5-trimethoxyphenyl with one -OH group0.069
Derivative 58 3-methoxy-4,5-dihydroxyphenyl0.0046

This interactive table is based on data for related pyridine derivatives to illustrate SAR principles.

The pyridine ring is another key determinant of biological activity. Its primary role is to act as a hydrogen bond acceptor via its nitrogen atom.

Isomeric Position of Pyridine Nitrogen: The position of the nitrogen atom in the pyridyl ring is critical. Comparative studies on related scaffolds have shown that changing the substitution from a 4-pyridyl to a 2-pyridyl or 3-pyridyl moiety can dramatically affect biological activity. researchgate.netmdpi.com This is because the different isomers present the hydrogen bond-accepting nitrogen atom in distinct spatial locations, which may or may not be compatible with the hydrogen bond donors in the target's binding site. For instance, in one study, 4-pyridine substituted thiazole hybrids showed more potent antimicrobial activity than their 2-pyridine counterparts. researchgate.net

Substitution on the Pyridine Ring: Adding substituents to the pyridine ring can fine-tune the molecule's properties. Electron-donating groups can increase the basicity of the pyridine nitrogen, potentially strengthening hydrogen bonds. Conversely, electron-withdrawing groups can decrease basicity. The steric bulk of substituents can also influence how the ring fits into a binding pocket.

The thiazole ring serves as the central scaffold. While the parent compound is unsubstituted at the 5-position of the thiazole ring, modifications at this site in analogous series have been explored.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies aim to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. dmed.org.ua This allows for the prediction of the activity of novel, unsynthesized compounds.

For classes of compounds like pyridyl thiazoles, QSAR models are typically developed using Multiple Linear Regression (MLR) or more advanced machine learning techniques. nih.gov The process involves calculating a range of molecular descriptors for a set of known active compounds.

Descriptor Selection: Descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molar refractivity), hydrophobic (e.g., LogP), and topological. Genetic algorithms are often used to select the most relevant descriptors that correlate with biological activity. dmed.org.ua

Model Generation and Validation: A linear or non-linear equation is then generated. For example, a 2D-QSAR study on thiazole derivatives as PIN1 inhibitors resulted in an MLR model with descriptors for molar refractivity (MR), lipophilicity (LogP), the energy of the lowest unoccupied molecular orbital (ELUMO), and a topological index (J). The resulting equation might look like: pIC50 = β0 + β1(Descriptor1) + β2(Descriptor2) + ...

Statistical Significance: The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (q² or R²cv), and the mean squared error (MSE). A robust model will have a high R² (close to 1.0) and a high predictive power on an external test set of compounds (R²test). For instance, a QSAR model for thiazole derivatives showed an R² of 0.76 and an R²test of 0.78, indicating good predictive capability.

These predictive models provide invaluable insights into the structural requirements for activity and guide the rational design of new, more potent analogues of this compound. nih.gov

Identification of Physicochemical Descriptors Influencing Activity

While specific quantitative structure-activity relationship (QSAR) studies for this compound are not extensively detailed in the available research, the analysis of related thiazole derivatives provides a framework for understanding the key physicochemical descriptors that likely govern its biological activity. laccei.orgnih.gov For thiazole-based compounds, several descriptors are consistently identified as crucial for modulating their effects. laccei.org

These influential parameters typically include:

Hydrophobicity (LogP): The octanol-water partition coefficient is a critical factor in determining how a compound distributes itself within biological systems. For many thiazole derivatives, an optimal LogP value is necessary for membrane permeability and reaching the target site. sid.ir

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and dipole moment play a significant role. These properties influence the molecule's ability to participate in electrostatic interactions and hydrogen bonding with its biological target.

Steric and Topological Descriptors: Molecular weight, molar refractivity (MR), and specific structural conformations affect how the molecule fits into a receptor's binding site. The spatial arrangement of the hydroxyphenyl and pyridyl rings in relation to the central thiazole core is paramount for activity. nih.gov

Ligand Efficiency and Theoretical Drug-Likeness Assessment

The evaluation of a compound's potential as a drug candidate involves assessing its "drug-likeness" through established guidelines and calculating metrics like ligand efficiency.

Theoretical Drug-Likeness: A primary tool for this assessment is Lipinski's Rule of Five, which predicts the likelihood of a compound having oral bioavailability. wikipedia.orgtiu.edu.iq The rule sets thresholds for key physicochemical properties. An analysis of this compound against these criteria is presented below.

Physicochemical PropertyValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight 254.31 g/mol sigmaaldrich.com< 500 Da wikipedia.orgYes
Hydrogen Bond Donors 1 (from the hydroxyl group)≤ 5 wikipedia.orgYes
Hydrogen Bond Acceptors 3 (1 oxygen, 2 nitrogen atoms)≤ 10 wikipedia.orgYes
LogP (Octanol-Water Partition Coefficient) Estimated to be < 5≤ 5 wikipedia.orgYes

As the table indicates, this compound adheres to all the criteria outlined in Lipinski's Rule of Five, suggesting it possesses favorable physicochemical properties for development as an orally administered drug. wikipedia.orgdrugbank.com In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions for similar pyridine-thiazole hybrids often show good potential for gastrointestinal absorption. dergipark.org.trmdpi.com

Ligand Efficiency (LE): Ligand efficiency is a metric used in drug design to evaluate how effectively a compound binds to its target relative to its size (number of heavy atoms). It helps in optimizing lead compounds by focusing on maximizing binding affinity per atom. The calculation requires experimental binding data (e.g., Ki, Kd, or IC50). While specific binding affinity data for this compound is not available in the reviewed literature, the concept remains critical for this class of compounds. A high ligand efficiency is desirable, as it suggests a more optimized and potent interaction with the biological target.

The structural and physicochemical properties of this compound, combined with its adherence to drug-likeness rules, mark it as a compound with a promising theoretical profile for further investigation in drug discovery programs.

Computational Investigations and Mechanistic Insights

Molecular Docking Studies for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. While numerous studies have performed molecular docking on various thiazole-containing compounds against a range of biological targets like kinases, enzymes, and receptors, specific docking studies detailing the binding affinity and target identification for 2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole have not been reported in the reviewed literature.

Analysis of Protein-Ligand Interactions

The analysis of protein-ligand interactions elucidates the specific non-covalent bonds (such as hydrogen bonds, hydrophobic interactions, and van der Waals forces) that stabilize the binding of a ligand to a protein's active site. This level of detail is fundamental to understanding the mechanism of action and for structure-based drug design. For this compound, there is no available research detailing its specific interactions with any identified protein targets.

Identification of Key Binding Pockets and Residues

Identifying the key amino acid residues within a protein's binding pocket that interact with a ligand is a critical outcome of molecular docking studies. This information helps in understanding selectivity and designing more potent and specific inhibitors. As no specific molecular docking studies for this compound are published, the key binding pockets and interacting residues for this compound remain undetermined.

Molecular Dynamics (MD) Simulations to Assess Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In drug discovery, MD simulations can assess the stability of a protein-ligand complex, revealing how the ligand's conformation might change within the binding pocket and how the protein itself responds to the ligand's presence. A review of the literature indicates that no MD simulation studies have been published specifically for this compound to evaluate its complex stability or conformational dynamics with a biological target.

Theoretical ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Evaluation

In silico ADME prediction models are used to estimate the pharmacokinetic properties of a compound, which are critical for its potential as a drug. These models can predict parameters such as gastrointestinal absorption, blood-brain barrier penetration, and compliance with drug-likeness rules (e.g., Lipinski's Rule of Five). While general ADME prediction tools are widely available, and studies on related pyridine-thiazole hybrids have been conducted, there are no specific, published theoretical ADME evaluations for this compound. dergipark.org.tr

Theoretical Toxicity Prediction and Risk Assessment (In Silico)

Computational toxicology aims to predict the potential adverse effects of chemical substances. nih.gov Various in silico models can forecast risks such as mutagenicity, carcinogenicity, hepatotoxicity, and other organ-specific toxicities. researchgate.net This early-stage risk assessment is vital to avoid costly failures in later stages of drug development. fu-berlin.de For the compound this compound, no specific in silico toxicity predictions or risk assessments have been reported in the scientific literature.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These calculations can determine parameters like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which provide insights into the molecule's reactivity, stability, and electronic transitions. There is currently no published research detailing quantum chemical calculations performed on this compound to analyze its electronic structure and reactivity.

Despite a comprehensive search for scientific literature, no specific studies detailing the molecular mechanisms of action for the chemical compound this compound were found. Research outlining its direct interactions with specific enzymes and receptors, its role in the modulation of biochemical pathways, or its effects on cellular signaling cascades is not publicly available.

Computational and experimental data that would allow for a detailed discussion under the requested sections—Elucidation of Molecular Mechanisms of Action, Understanding Interactions with Specific Enzymes and Receptors, Modeling Modulation of Biochemical Pathways, and Investigating Cellular Effects and Signaling Cascades—could not be located.

General studies on the broader class of thiazole (B1198619) derivatives suggest a wide range of biological activities. However, these findings are not specific to this compound and therefore cannot be used to detail its specific mechanistic insights without speculation.

Further research and publication in peer-reviewed scientific journals are required to elucidate the specific molecular and cellular interactions of this compound. Without such data, a scientifically accurate and detailed article on its computational investigations and mechanistic insights cannot be constructed.

Future Perspectives and Research Directions for 2 4 Hydroxyphenyl 4 4 Pyridyl Thiazole

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity

The foundational structure of 2-(4-Hydroxyphenyl)-4-(4-pyridyl)thiazole offers a versatile template for rational drug design. Future research will focus on the systematic modification of this scaffold to create next-generation derivatives with improved potency and target selectivity. Structure-activity relationship (SAR) studies are central to this effort, providing insights into how specific chemical modifications influence biological activity. nih.govptfarm.pl Key strategies will involve altering substituents on both the hydroxyphenyl and pyridyl rings. For instance, introducing electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. nih.gov

The synthesis of focused libraries of analogues will be crucial. By systematically varying functional groups at key positions, researchers can map the pharmacophore and identify modifications that lead to enhanced biological effects. For example, studies on other thiazole (B1198619) derivatives have shown that lipophilic groups can improve cell membrane penetration, while additional hydrogen bond donors or acceptors can strengthen target binding. nih.gov The goal is to develop a comprehensive SAR profile that guides the creation of compounds optimized for efficacy against specific diseases.

Table 1: Examples of Rational Modifications on Thiazole Scaffolds and Their Potential Impact

Modification SiteExample ModificationPotential Impact on Activity
Phenyl RingAddition of halogen or nitro groupsIncreased cytotoxic activity. mdpi.com
Pyridyl RingIntroduction of primary carboxamideImproved potency for kinase inhibition. nih.gov
Thiazole CoreSubstitution with lipophilic groupsEnhanced cell membrane penetration. nih.gov
Linker GroupsHybridization with other scaffoldsCreation of multi-targeted agents. semanticscholar.org

Exploration of Novel Therapeutic Applications for this Thiazole Scaffold

The thiazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. researchgate.netdergipark.org.tr A significant future direction for this compound is the broad exploration of its pharmacological profile to uncover novel therapeutic applications.

Initial research efforts are likely to focus on oncology, as many thiazole-containing compounds have been developed as inhibitors of biological targets crucial to cancer progression, such as protein kinases, polymerases, and microtubules. nih.govresearchgate.netmedchemexpress.cn High-throughput screening against panels of cancer cell lines could reveal unexpected sensitivities and provide a starting point for more focused investigation. nih.gov Beyond cancer, the scaffold's potential as an antimicrobial, anti-inflammatory, or antifungal agent warrants investigation, given the precedent set by other thiazole derivatives. nih.govmdpi.com For example, some derivatives have shown potent activity against multidrug-resistant pathogens. mdpi.com

Advanced Computational Approaches in High-Throughput Screening and Lead Optimization

In silico methods are poised to accelerate the discovery and optimization of derivatives of this compound. Advanced computational tools, such as molecular docking and molecular dynamics simulations, can predict how these molecules interact with specific protein targets. nih.govmdpi.comnih.gov These techniques allow researchers to virtually screen large libraries of potential derivatives against known biological targets, prioritizing the most promising candidates for synthesis and laboratory testing. amazonaws.comresearchgate.net

Molecular docking studies can elucidate the binding modes of thiazole derivatives within the active sites of enzymes like kinases or other proteins, revealing key interactions that contribute to their inhibitory activity. mdpi.commdpi.com This information is invaluable for lead optimization, guiding the design of new molecules with improved binding affinity and selectivity. nih.gov Furthermore, computational ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can assess the drug-like properties of new derivatives early in the design phase, helping to avoid costly failures later in development. nih.govbohrium.com

Potential for Combination Therapies Involving Thiazole Derivatives

To combat the complexity of diseases like cancer and overcome drug resistance, combination therapy has become a cornerstone of modern medicine. Future research should investigate the potential of this compound derivatives as components of multi-drug regimens. The rationale is that combining agents with different mechanisms of action can lead to synergistic effects, enhancing therapeutic efficacy while potentially lowering the required doses and associated toxicities. nih.gov

For instance, if a derivative is found to inhibit a specific kinase pathway, it could be combined with a traditional cytotoxic chemotherapy agent or an immunotherapy drug. nih.gov Studies on other thiazole-based compounds have explored their use in overcoming resistance by targeting multiple dysregulated pathways simultaneously. nih.gov Investigating these synergistic combinations in preclinical models will be a critical step in defining the clinical utility of this thiazole scaffold as part of a broader therapeutic arsenal.

Development of Prodrug Strategies and Targeted Delivery Systems

Optimizing the pharmacokinetic properties of a drug candidate is essential for its clinical success. Prodrug strategies offer a versatile approach to improve characteristics such as solubility, stability, and bioavailability. frontiersin.org For the this compound scaffold, the phenolic hydroxyl group is an ideal handle for creating prodrugs. By attaching a metabolically labile group, such as an ester, the compound's properties can be temporarily masked, improving its absorption before it is converted to the active parent drug within the body. frontiersin.org

Targeted delivery systems represent another promising avenue. These systems aim to concentrate the therapeutic agent at the site of disease, thereby increasing efficacy and reducing off-target side effects. This could involve conjugating the thiazole derivative to a molecule that binds to a receptor overexpressed on cancer cells or encapsulating it within nanoparticles that accumulate in tumor tissue. The development of such targeted approaches could significantly enhance the therapeutic index of future drugs based on this scaffold.

Addressing Challenges in Thiazole-Based Drug Development, Including Resistance Mechanisms and Selectivity Improvement

Despite the promise of thiazole-based drugs, several challenges must be addressed during their development. One of the most significant is the emergence of drug resistance, where cancer cells or microbes develop mechanisms to evade the drug's effects. nih.govacs.org Future research must proactively investigate potential resistance mechanisms to derivatives of this compound. This includes studying alterations in the drug target, activation of bypass signaling pathways, or increased drug efflux from the cell. nih.gov

Improving selectivity is another critical challenge, particularly for kinase inhibitors, which often suffer from off-target effects due to the high degree of similarity among kinase active sites. acs.org Rational design strategies aimed at exploiting subtle differences between target and off-target proteins are essential for developing safer and more effective medicines. acs.org This can involve designing molecules that bind to less conserved, allosteric sites or that target unique conformations of the target protein. acs.org Overcoming these hurdles will be paramount to the successful clinical translation of this promising class of compounds.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.